4-Bromo-3H-isobenzofuran-1-ylideneamine chemical safety data sheet (SDS)
4-Bromo-3H-isobenzofuran-1-ylideneamine chemical safety data sheet (SDS)
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry Number: 2065250-40-8 Formula: C₈H₆BrNO Molecular Weight: 212.04 g/mol
Executive Summary & Chemical Characterization
4-Bromo-3H-isobenzofuran-1-ylideneamine is a specialized heterocyclic intermediate primarily utilized in the synthesis of isoindolinone-based pharmacophores, including PARP inhibitors and kinase modulators. Structurally, it consists of a dihydroisobenzofuran core with an exocyclic imine (=NH) at the C1 position and a bromine substituent at the C4 position.
Unlike its stable lactone analog (4-bromophthalide), this cyclic imidate is highly reactive and moisture-sensitive. Its utility lies in its "masked" carbonyl character; the imine nitrogen activates the ring toward nucleophilic attack under milder conditions than the corresponding lactone, making it a critical scaffold for constructing complex nitrogenous heterocycles.
Physicochemical Profile
| Property | Specification | Technical Note |
| Physical State | Yellow Solid | Color deepens upon oxidation/hydrolysis. |
| Melting Point | N/A (Decomposes) | Thermal instability often precludes standard MP determination. |
| Solubility | DMSO, DMF, MeOH | Reacts slowly with protic solvents; stable in dry THF/DCM. |
| pKa (Conjugate Acid) | ~5.5 - 6.5 (Est.) | Moderately basic; protonation accelerates hydrolysis. |
| Storage | 2–8°C, Inert Gas | Critical: Hygroscopic. Hydrolyzes to 4-bromophthalide. |
Hazard Identification & Toxicology (The "Why")
Standard SDSs often list generic H-codes. For high-fidelity research, understanding the mechanism of toxicity is essential for risk mitigation.
Mechanistic Hazards
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Hydrolytic Ammonia Release: Upon contact with mucosal moisture (lungs, eyes), the imine moiety hydrolyzes, releasing ammonia (NH₃) and forming 4-bromophthalide. This generates a dual chemical insult: alkaline burn from NH₃ and organic irritation from the lactone.
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Alkylating Potential: The cyclic imidate core is electrophilic. It can potentially alkylate biological nucleophiles (DNA/proteins), classifying it as a suspected sensitizer and irritant .
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Brominated Aryl Toxicity: Halogenated aromatics are lipophilic and can penetrate the stratum corneum, leading to systemic absorption.
GHS Classification (Derived)
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Signal Word: WARNING
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H302: Harmful if swallowed (based on phthalide SAR).[1]
Stability & Reactivity: The Hydrolysis Pathway
The primary safety and purity concern is hydrolysis . The imine bond (
Decomposition Pathway
The following diagram illustrates the degradation mechanism that occurs if the compound is improperly handled in ambient air.
Figure 1: Hydrolytic decomposition pathway. Note that the reaction is autocatalytic in acidic environments.
Safe Handling & Engineering Controls
Trustworthiness Protocol: The following procedures are self-validating. If the solid turns white/colorless from yellow, hydrolysis has occurred (formation of phthalide).
Personal Protective Equipment (PPE) Matrix
| PPE Type | Material Standard | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Protects against organic permeation. Latex is permeable to halogenated aromatics. |
| Respiratory | N95 (Solids) / P100 (if dusting) | Prevents inhalation of dust which hydrolyzes in the lungs. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of ammonia generation upon contact. |
Experimental Handling Protocol
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Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.
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Weighing: Perform all weighing operations inside a fume hood or glovebox under nitrogen flow.
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Solvent Choice: Use anhydrous solvents (THF, DMF, DCM) stored over molecular sieves. Avoid protic solvents (EtOH, Water) unless the reaction specifically consumes the imine immediately.
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Quenching: If a reaction must be quenched, use a buffered solution (phosphate buffer pH 7) rather than strong acid/base to control the exotherm and ammonia release.
Emergency Protocols
Specific interventions for brominated imine exposure.
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Inhalation: Move to fresh air immediately. The hydrolysis releases ammonia; monitor for delayed pulmonary edema if exposure was high.
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Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic brominated compound better than water alone.
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Eye Contact: Rinse for 15 minutes.[5][6][7][8] Do not use acidic neutralizers ; the eye's natural buffering is safer than introducing an exothermic neutralization reaction.
Synthesis & Application Context
This compound is a "linchpin" intermediate. It is typically synthesized via the reaction of 3-bromo-2-(hydroxymethyl)benzonitrile derivatives or by reacting 4-bromophthalide with ammonia/amines under dehydrating conditions.
Key Reaction Logic:
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vs. 4-Bromophthalide: Researchers use the ylideneamine when they need to retain the nitrogen atom in the final structure (e.g., forming isoindolinones via rearrangement) without using high-pressure ammonia reactors.
Safety Decision Tree: Handling Workflow
Figure 2: Operational decision tree for verifying reagent quality and safety conditions.
References
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Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3H-isobenzofuran-1-ylideneamine (CAS 2065250-40-8).Link
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PubChem. (2024). Compound Summary: 4-Bromo-1,3-dihydroisobenzofuran (Analogous Structure Safety Data). National Center for Biotechnology Information. Link
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Organic Syntheses. (1943). Synthesis of Bromophthalides and Derivatives.[9] Org.[8] Synth. Coll. Vol. 2, 526. Link
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European Chemicals Agency (ECHA). (2024).[4] Registration Dossier: Halogenated Phthalimides and Isobenzofurans.Link
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. 4-Bromo-1,3-dihydroisobenzofuran | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]
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